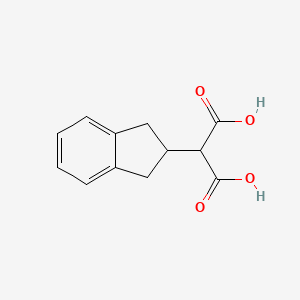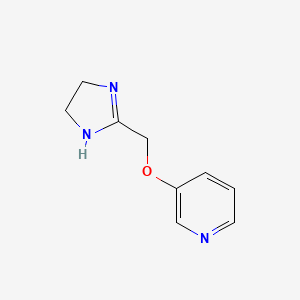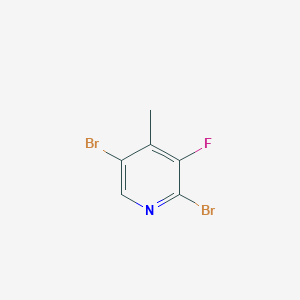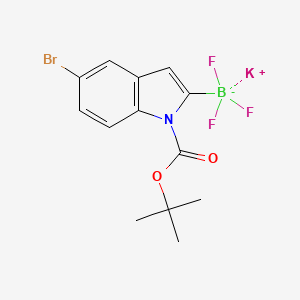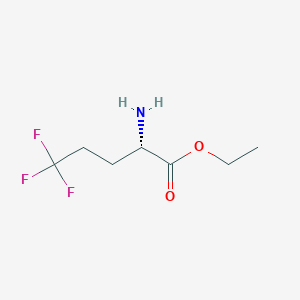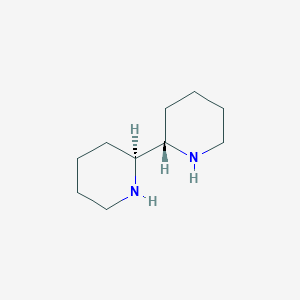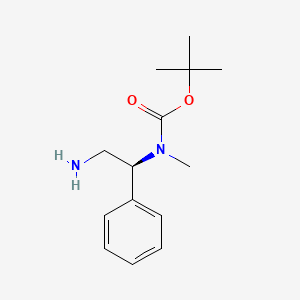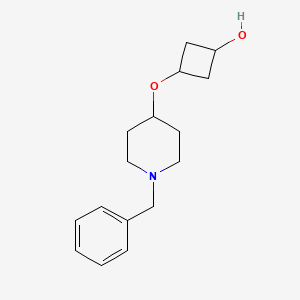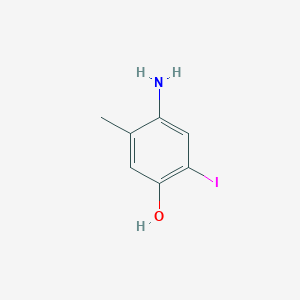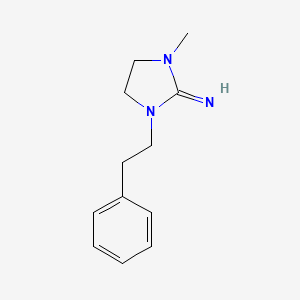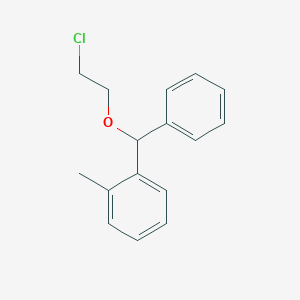
ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride: It appears as a colorless crystalline solid and is soluble in water and common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of ethyl 2-bromocyclopropanecarboxylate with an amine under basic conditions to introduce the aminomethyl group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity.
Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: In medicine, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride has potential therapeutic applications. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and solubility properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their conformation and activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparación Con Compuestos Similares
- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate
- cis-Ethyl 2-(aminomethyl)cyclopropanecarboxylate
- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrobromide
Uniqueness: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its solubility, reactivity, and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
Clave InChI |
QYGLOMJVFMDRJS-RIHPBJNCSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1CN.Cl |
SMILES canónico |
CCOC(=O)C1CC1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
